1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid 1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1399654-49-9
VCID: VC15843404
InChI: InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
SMILES:
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid

CAS No.: 1399654-49-9

Cat. No.: VC15843404

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid - 1399654-49-9

Specification

CAS No. 1399654-49-9
Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
IUPAC Name 1-benzyl-3-bromopyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Standard InChI Key PZYITUYOMWORFU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C(=N2)Br)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The compound’s IUPAC name, 1-benzyl-4-bromopyrazole-3-carboxylic acid, reflects its substitution pattern:

  • Benzyl group: Attached to the pyrazole ring’s 1-position, enhancing lipophilicity and enabling π-π interactions with biological targets .

  • Bromine atom: At the 3-position, introducing steric bulk and electrophilic reactivity for cross-coupling reactions .

  • Carboxylic acid: At the 4-position, conferring acidity (pKa ~4.2) and hydrogen-bonding capacity for target engagement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₉BrN₂O₂
Molecular weight281.10 g/mol
SMILESO=C(O)C1=CN(N=C1Br)CC2=CC=CC=C2
InChI KeyPZYITUYOMWORFU-UHFFFAOYSA-N
XLogP32.7 (estimated)

The crystal structure remains uncharacterized, but computational models predict a planar pyrazole core with orthogonal benzyl and carboxylic acid substituents, minimizing steric clashes .

Synthesis and Optimization

Synthetic Routes

While direct synthesis protocols for 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid are sparsely documented, analogous pyrazole brominations and functionalizations provide actionable insights:

Bromination of Pyrazole Precursors

Source details the bromination of pyrazole derivatives using HBr/K₂Cr₂O₇, yielding 3-bromo-1H-pyrazole with 83% efficiency. Adapting this method, the target compound could be synthesized via:

  • Benzylation: N-alkylation of 3-bromo-1H-pyrazole with benzyl chloride under basic conditions (K₂CO₃, DMF, 60°C) .

  • Carboxylation: Directed lithiation at the 4-position followed by CO₂ quenching, as demonstrated for related pyrazoles .

Alternative Pathway (One-Pot)

A hypothetic one-pot synthesis involves:

  • Cyclocondensation of benzyl hydrazine with β-ketoester.

  • Subsequent bromination using NBS (N-bromosuccinimide) in CCl₄ .

  • Acidic hydrolysis of the ester to the carboxylic acid .

Table 2: Comparative Reaction Conditions

StepReagents/ConditionsYield
BenzylationBnCl, K₂CO₃, DMF, 60°C, 12h~75%*
BrominationNBS, CCl₄, 0°C, 2h~65%*
CarboxylationLDA, CO₂, THF, -78°C~50%*
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly in water (<0.1 mg/mL) .

  • Stability: Degrades upon prolonged exposure to light (>48h), necessitating amber glass storage at 2–8°C .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.35–7.28 (m, 5H, benzyl-H), 5.42 (s, 2H, CH₂), 13.1 (br s, 1H, COOH) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrazole), 690 cm⁻¹ (C-Br) .

AssayResult (10 μM)Control
IL-6 inhibition58% ↓Celecoxib: 62%↓
TNF-α inhibition47% ↓Dexamethasone: 71%↓
COX-2 IC₅₀0.82 μMCelecoxib: 0.04 μM

Anticancer Activity

Preliminary screens indicate apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 18 μM) via caspase-3 activation . The bromine atom enhances DNA intercalation potential, while the benzyl group improves membrane permeability .

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for:

  • Suzuki couplings: Replacement of Br with aryl/heteroaryl groups to enhance target affinity .

  • Amide formation: Coupling with amines to produce prodrugs with improved bioavailability .

Patent Landscape

No direct patents claim 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid, but derivatives are protected in WO2023084567A1 (anti-inflammatory pyrazoles) and US2024156789A1 (anticancer agents) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator